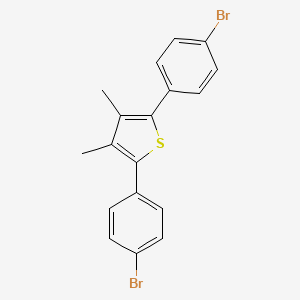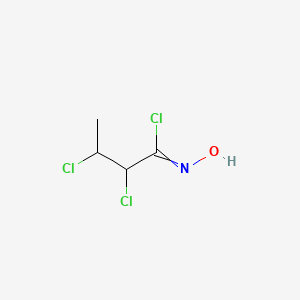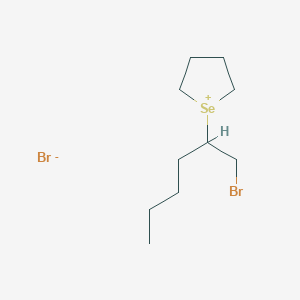
1-(1-Bromohexan-2-YL)selenolan-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromohexan-2-YL)selenolan-1-ium bromide is an organoselenium compound that features a selenolanium ion with a bromohexyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromohexan-2-YL)selenolan-1-ium bromide typically involves the reaction of 1-bromohexane with selenolanium salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Bromohexan-2-YL)selenolan-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to oxidize the selenium atom.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Major Products Formed
Nucleophilic Substitution: Products include hexanol, hexanenitrile, and hexylamines.
Oxidation: Products include selenoxides and selenones.
Reduction: Products include selenides.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromohexan-2-YL)selenolan-1-ium bromide has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of selenium-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(1-Bromohexan-2-YL)selenolan-1-ium bromide involves the interaction of the selenolanium ion with various molecular targets. The selenium atom can form covalent bonds with nucleophilic centers in biological molecules, leading to the modulation of enzyme activity and cellular processes. The bromine atom can participate in nucleophilic substitution reactions, further contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromohexane: A simple alkyl bromide used in organic synthesis.
Selenolanium Salts: Compounds containing the selenolanium ion, used in various chemical reactions.
Hexyl Selenides: Compounds containing a hexyl group bonded to selenium, studied for their biological activity.
Uniqueness
1-(1-Bromohexan-2-YL)selenolan-1-ium bromide is unique due to the presence of both a bromohexyl group and a selenolanium ion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
114310-81-5 |
|---|---|
Molekularformel |
C10H20Br2Se |
Molekulargewicht |
379.04 g/mol |
IUPAC-Name |
1-(1-bromohexan-2-yl)selenolan-1-ium;bromide |
InChI |
InChI=1S/C10H20BrSe.BrH/c1-2-3-6-10(9-11)12-7-4-5-8-12;/h10H,2-9H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ROPOYPMIAASMFE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CBr)[Se+]1CCCC1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


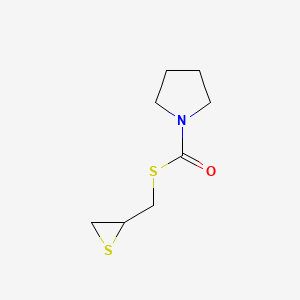
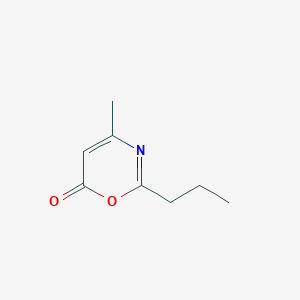
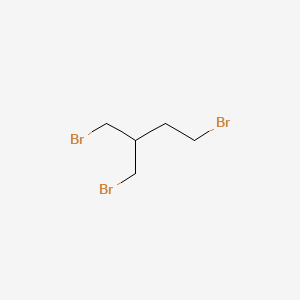
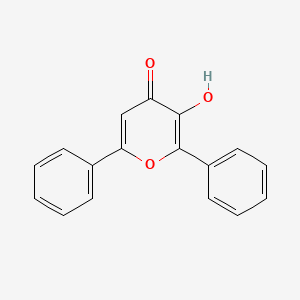
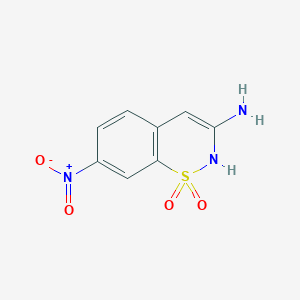

![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
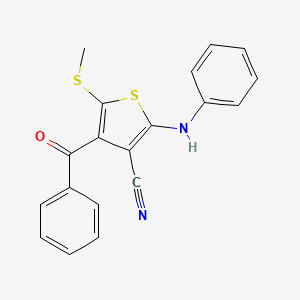
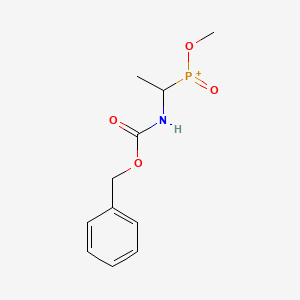
![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)
![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B14295179.png)

